molecular formula C20H29FN4O B11513879 4-[(3-Diethylamino-propylamino)-methylene]-2-(4-fluoro-phenyl)-5-propyl-2,4-dihydro-pyrazol-3-one

4-[(3-Diethylamino-propylamino)-methylene]-2-(4-fluoro-phenyl)-5-propyl-2,4-dihydro-pyrazol-3-one

Cat. No.: B11513879
M. Wt: 360.5 g/mol
InChI Key: UOXBLQHKFMZYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-({[3-(DIETHYLAMINO)PROPYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrazolone core, a fluorophenyl group, and a diethylamino propyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({[3-(DIETHYLAMINO)PROPYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolone core, followed by the introduction of the fluorophenyl group and the diethylamino propyl side chain. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the importance of optimizing reaction conditions to minimize waste and maximize yield.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({[3-(DIETHYLAMINO)PROPYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-({[3-(DIETHYLAMINO)PROPYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various therapeutic areas.

Industry

In industry, (4E)-4-({[3-(DIETHYLAMINO)PROPYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE may be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (4E)-4-({[3-(DIETHYLAMINO)PROPYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-({[3-(DIMETHYLAMINO)PROPYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
  • (4E)-4-({[3-(DIETHYLAMINO)PROPYL]AMINO}METHYLIDENE)-1-(4-CHLOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Uniqueness

The uniqueness of (4E)-4-({[3-(DIETHYLAMINO)PROPYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H29FN4O

Molecular Weight

360.5 g/mol

IUPAC Name

4-[3-(diethylamino)propyliminomethyl]-2-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H29FN4O/c1-4-8-19-18(15-22-13-7-14-24(5-2)6-3)20(26)25(23-19)17-11-9-16(21)10-12-17/h9-12,15,23H,4-8,13-14H2,1-3H3

InChI Key

UOXBLQHKFMZYHJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NCCCN(CC)CC

Origin of Product

United States

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